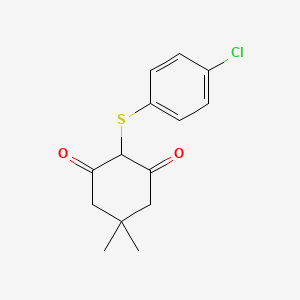
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione, also known as CPDD, is a compound that has gained significant attention in the scientific community due to its potential in various applications. CPDD is a cyclic diketone that has a chlorophenylsulfanyl group attached to one of the carbons. This compound has shown promising results in scientific research, making it a topic of interest for many researchers.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is not fully understood, but it is believed to act as a nucleophile due to the presence of the sulfur atom. This allows this compound to react with electrophilic compounds, forming covalent bonds. This compound has also been shown to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is its ease of synthesis, making it readily available for use in scientific research. Additionally, this compound has shown promising results in various applications, making it a compound of interest for many researchers. However, one limitation of this compound is its potential toxicity, which must be taken into consideration when conducting experiments.
Future Directions
There are various future directions for the use of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione in scientific research, including its potential use in drug development. This compound has shown promising results in the synthesis of various compounds, including those with potential antibacterial and antitumor properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and agriculture.
In conclusion, this compound is a compound that has shown significant potential in various scientific research applications. Its ease of synthesis and promising results make it a topic of interest for many researchers. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione can be achieved through various methods, including the reaction of 4-chlorothiophenol with 2,4-pentanedione in the presence of a base. Another method involves the reaction of 4-chlorophenylhydrazine with 2,4-pentanedione in the presence of sulfuric acid. Both methods result in the formation of this compound, which can be purified through recrystallization.
Scientific Research Applications
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has shown potential in various scientific research applications, including its use as a building block in the synthesis of other compounds. This compound has been used to synthesize various sulfur-containing compounds, including thiosemicarbazones, thiazoles, and thiadiazoles. These compounds have shown promising results in various applications, including their use as antibacterial and antitumor agents.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO2S/c1-14(2)7-11(16)13(12(17)8-14)18-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNDCWVBUHWGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)
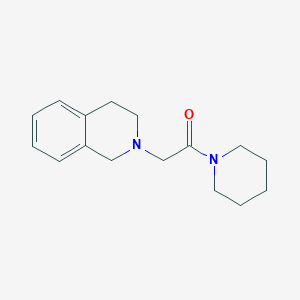
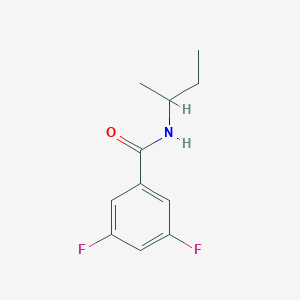


![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)


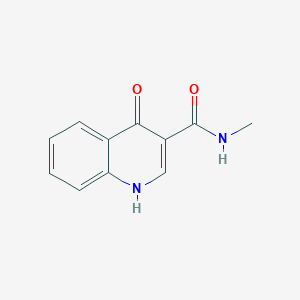
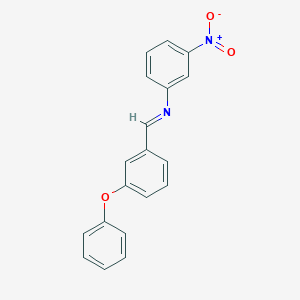
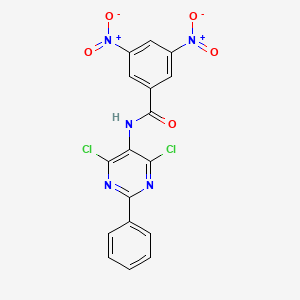
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)
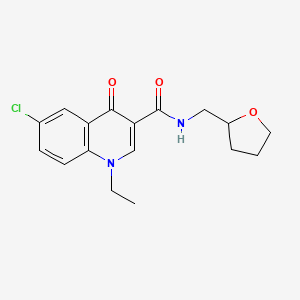
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)